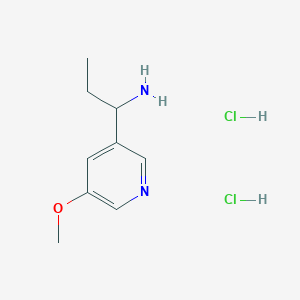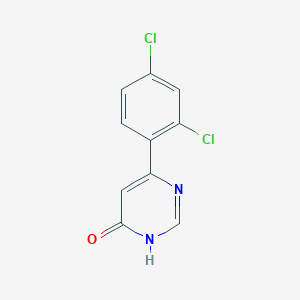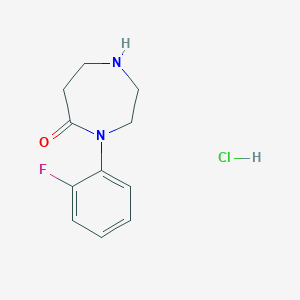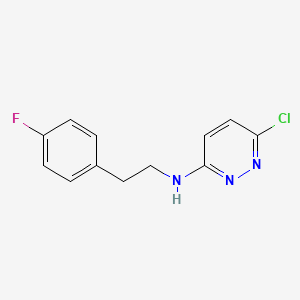
1-(5-Methoxypyridin-3-yl)-propylamine dihydrochloride
Descripción general
Descripción
1-(5-Methoxypyridin-3-yl)-propylamine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a methoxy group at the 5-position and a propylamine group attached to the 3-position, forming a dihydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methoxypyridine-3-carboxaldehyde as the starting material.
Reduction Process: The aldehyde group is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Propyl Group Addition: The resulting amine is then reacted with propyl bromide to introduce the propyl group, forming 1-(5-methoxypyridin-3-yl)-propylamine.
Dihydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.
Reduction Reactions: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution Reactions: Substitution reactions at the pyridine ring or the propylamine group can lead to the formation of different derivatives.
Common Reagents and Conditions: Reagents such as hydrogen peroxide (H2O2) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various alkyl halides for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a ligand in biological studies, interacting with various biomolecules and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(5-Methoxypyridin-3-yl)-propylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Other compounds with similar structures include 1-(5-methoxypyridin-3-yl)ethanone, 5-methoxypyridine-3-boronic acid, and various pyridine derivatives.
Uniqueness: 1-(5-Methoxypyridin-3-yl)-propylamine dihydrochloride is unique in its combination of the methoxy group and the propylamine group, which imparts distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-(5-methoxypyridin-3-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-3-9(10)7-4-8(12-2)6-11-5-7;;/h4-6,9H,3,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAFXOFSDYQEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CN=C1)OC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,2S)-2-[2-(4-ethylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1486850.png)
![4-(1-Pyrrolidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1486851.png)

![4-[(Oxolan-3-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1486854.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1486855.png)
![1-[(3-Fluorothiolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1486856.png)
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486857.png)


